

An In-depth Technical Guide to the Thermodynamic Properties of Dimethoxymethanol

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Compound of Interest

Compound Name: *Dimethoxymethanol*

CAS No.: 58982-49-3

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethoxymethanol (DMM), also known as methylal, is a pivotal chemical intermediate and solvent with burgeoning applications in pharmaceuticals, biofuels, and polymer synthesis.^{[1][2]} A comprehensive understanding of its thermodynamic properties is paramount for process optimization, safety assessment, and reaction engineering. This guide provides a detailed exploration of the core thermodynamic parameters of DMM, synthesizing experimental data with computational insights. We delve into the causality behind experimental choices for determining these properties and provide self-validating protocols. Furthermore, this document outlines authoritative computational workflows for the accurate prediction of DMM's thermodynamic behavior, ensuring a robust and well-rounded understanding for researchers and professionals in the field.

Introduction: The Significance of Dimethoxymethanol

Dimethoxymethanol (CH₃O)₂CH₂, a simple acetal, has garnered considerable attention for its versatile properties. It serves as a valuable solvent due to its low viscosity and high dissolving power for a range of organic compounds. In the pharmaceutical industry, DMM is employed as a reagent and a solvent in various synthetic pathways. Its potential as a clean-burning fuel additive is also an area of active research, driven by its high oxygen content which can lead to more complete combustion and reduced soot formation.[1][2]

The thermal stability and reactivity of DMM are direct functions of its thermodynamic properties. A thorough grasp of its enthalpy of formation, entropy, and heat capacity is critical for designing and optimizing industrial processes involving this compound, from its synthesis to its application. This guide aims to provide a consolidated and in-depth resource on these crucial parameters.

Core Thermodynamic Properties of Dimethoxymethanol

The fundamental thermodynamic properties of a compound govern its behavior in chemical reactions and physical transformations. For **dimethoxymethanol**, these properties have been investigated through both experimental measurements and computational modeling.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a critical thermodynamic quantity that allows for the calculation of heat changes in chemical reactions. Experimental determination of the enthalpy of formation for organic compounds like DMM often relies on combustion calorimetry. The enthalpy of hydrolysis has also been used to derive this value.[3]

Computational chemistry provides a powerful alternative for determining the enthalpy of formation.[4][5] Methods such as density functional theory (DFT) and high-level ab initio calculations can provide accurate predictions.[6][7][8]

Table 1: Reported Enthalpy of Formation for **Dimethoxymethanol**

State	$\Delta_f H^\circ$ (kJ/mol)	Method	Source
Liquid	-	Hydrolysis Calorimetry	[3]
Gas	-356.9 ± 2.5	Ab initio Calculation	[6]

Entropy (S°)

The standard molar entropy of a substance is a measure of its molecular disorder. For DMM, this value can be determined experimentally through calorimetric measurements of heat capacity as a function of temperature. The NIST WebBook provides a value for the entropy of fusion.[9]

Statistical mechanics, in conjunction with quantum chemical calculations, allows for the theoretical determination of entropy.[10][11] This approach involves calculating the vibrational frequencies and rotational constants of the molecule.

Heat Capacity (C_p)

The heat capacity of a substance quantifies the amount of heat required to raise its temperature. The constant pressure heat capacity (C_p) is a key parameter for many engineering calculations. Experimental values for the liquid phase of DMM are available in the literature.[9]

Table 2: Constant Pressure Heat Capacity of Liquid **Dimethoxymethanol**

Temperature (K)	C_p (J/mol·K)	Source
298.15	161.42	[9]
289 to 323	163.6	[9]

Computational methods can also be employed to calculate the heat capacity of DMM in the ideal gas state by considering its translational, rotational, and vibrational degrees of freedom. [11]

Experimental Determination of Thermodynamic Properties

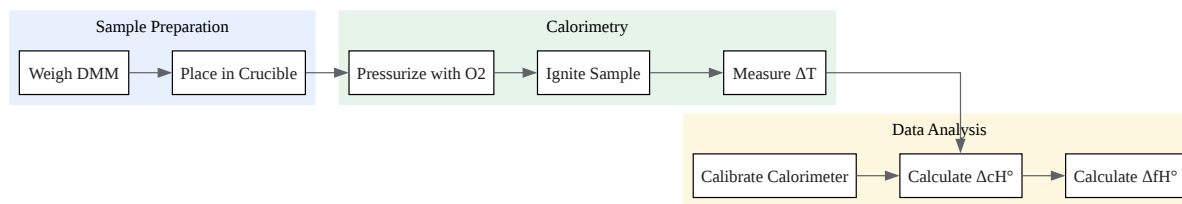
The experimental measurement of thermodynamic properties provides the benchmark for computational models and is essential for obtaining high-accuracy data.

Combustion Calorimetry

Principle: This technique involves the complete combustion of a known amount of the substance in a high-pressure oxygen environment within a bomb calorimeter. The heat released during combustion is measured, and from this, the standard enthalpy of combustion ($\Delta_c H^\circ$) is determined. Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O), the standard enthalpy of formation of the compound can be calculated.^[12]

Protocol: Determination of Enthalpy of Formation of DMM via Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **dimethoxymethanol** is placed in a crucible within the bomb calorimeter.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Ignition:** The sample is ignited using a cotton fuse wire connected to an electrical ignition source.
- **Temperature Measurement:** The temperature change of the surrounding water bath is meticulously recorded until it reaches a stable final value.
- **Calibration:** The calorimeter is calibrated using a substance with a known enthalpy of combustion, such as benzoic acid.
- **Calculation:** The heat released by the combustion of DMM is calculated from the temperature change and the heat capacity of the calorimeter. After applying necessary corrections (e.g., for the fuse wire ignition), the standard enthalpy of combustion is determined. The enthalpy of formation is then calculated using the following equation: $\Delta_f H^\circ(\text{DMM}) = 3\Delta_f H^\circ(\text{CO}_2) + 4\Delta_f H^\circ(\text{H}_2\text{O}) - \Delta_c H^\circ(\text{DMM})$



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Caption: Workflow for determining the enthalpy of formation of DMM using bomb calorimetry.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method can be used to determine the heat capacity of a substance.

Protocol: Determination of Heat Capacity of Liquid DMM via DSC

- **Sample Preparation:** A small, accurately weighed amount of liquid DMM is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Temperature Program:** The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 K/min).
- **Heat Flow Measurement:** The differential heat flow between the sample and the reference is recorded as a function of temperature.
- **Baseline Correction:** A baseline measurement is performed with two empty pans to correct for any instrumental asymmetry.
- **Standard Calibration:** The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

- Calculation: The heat capacity of the DMM sample is calculated from the difference in heat flow between the sample and the baseline, and the known heat capacity of the standard.

Computational Prediction of Thermodynamic Properties

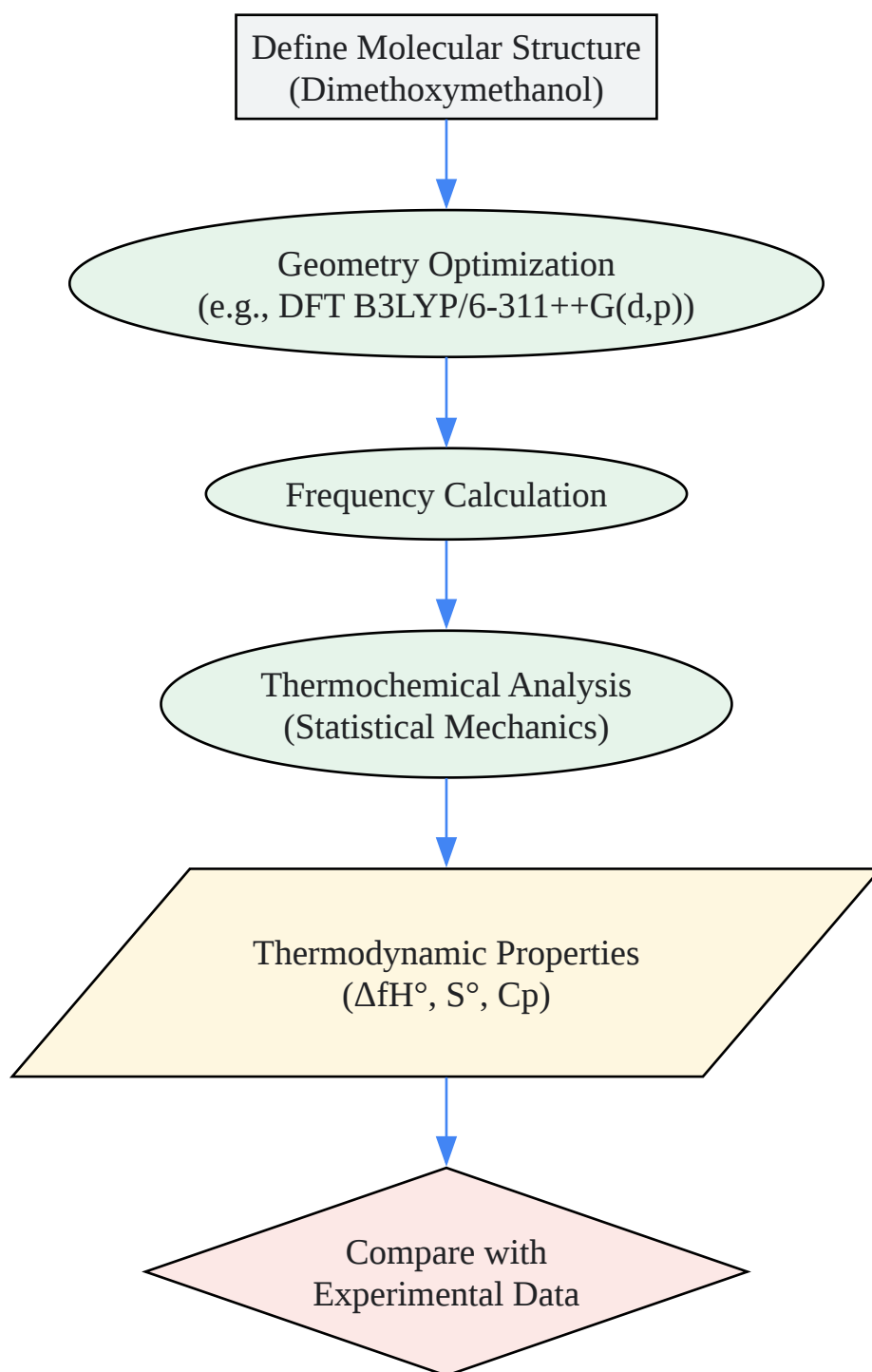
Computational chemistry offers a powerful and often more accessible means of determining thermodynamic properties, especially for transient or difficult-to-synthesize species.[\[13\]](#)[\[14\]](#)

Quantum Chemical Methods

Principle: These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. From these fundamental calculations, a wide range of thermodynamic properties can be derived.[\[10\]](#) Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) provides a good balance of accuracy and computational cost for molecules like DMM.[\[8\]](#) For higher accuracy, composite methods like G4 or CBS-QB3 can be employed.

Workflow: Computational Determination of DMM Thermodynamic Properties

- Geometry Optimization: The 3D structure of the **dimethoxymethanol** molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the vibrational frequencies used to calculate the vibrational partition function.
- Thermochemical Analysis: The results from the geometry optimization and frequency calculation are used to compute the enthalpy, entropy, and heat capacity at a given temperature and pressure using statistical mechanics principles. The enthalpy of formation can be calculated using isodesmic reactions or atomization schemes.[\[4\]](#)



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Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Decomposition and Stability of Dimethoxymethanol

The thermodynamic properties of DMM are intrinsically linked to its thermal stability and decomposition pathways. Kinetic modeling studies have shown that the unimolecular decomposition of DMM is a key initiation step at high temperatures.[15] The primary decomposition channels involve the cleavage of the C-O bonds. Understanding the bond dissociation energies, which are related to the enthalpy of formation of the resulting radicals, is crucial for predicting the decomposition mechanism.

Conclusion

This guide has provided a comprehensive overview of the thermodynamic properties of **dimethoxymethanol**, integrating both experimental and computational perspectives. The accurate determination of enthalpy of formation, entropy, and heat capacity is fundamental to the safe and efficient application of DMM in various industrial and research settings. The detailed protocols and workflows presented herein offer a robust framework for scientists and engineers working with this important chemical. As the applications of **dimethoxymethanol** continue to expand, a solid understanding of its thermodynamic behavior will remain an indispensable tool for innovation and process optimization.

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